Welcome to the BenchChem Online Store!
molecular formula C7H13NO2 B1295678 Tert-butyl vinylcarbamate CAS No. 7150-72-3

Tert-butyl vinylcarbamate

Cat. No. B1295678
M. Wt: 143.18 g/mol
InChI Key: SJDWKAHMQWSMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04530978

Procedure details

69 parts of vinyl isocyanate and 70 parts of ethyl acetate are initially taken in a reaction vessel equipped with a high-efficiency condenser (with cooling brine), a stirrer, a thermometer and a feed Vessel. 74 parts of tert.-butanol, 73 parts of ethyl acetate and 0.01% of dibutyl-tin dilaurate are added in the course of 1 hour at 40° C., after which the mixture is allowed to react for a further 10 hours at this temperature. A pale yellow clear solution is formed. Content of blocked isocyanate groups: 14.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]=[C:4]=[O:5])=[CH2:2].C(OCC)(=O)C.[C:12]([OH:16])([CH3:15])([CH3:14])[CH3:13].C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>[Cl-].[Na+].O>[CH:1]([NH:3][C:4](=[O:5])[O:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH2:2] |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for a further 10 hours at this temperature
Duration
10 h
CUSTOM
Type
CUSTOM
Details
A pale yellow clear solution is formed

Outcomes

Product
Name
Type
Smiles
C(=C)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.